3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol
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Overview
Description
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C . This compound is used primarily in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol involves several steps. One common method includes the reaction of 5-ethylpyrimidine with piperidine to form an intermediate, which is then reacted with propanol under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine (Et3N). The mixture is cooled to 0°C, and methanesulfonyl chloride (MsCl) is added slowly. The reaction is stirred for several hours at room temperature before being quenched with water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
- 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
- (1-(5-Bromopyrimidin-2-yl)piperidin-3-yl)methanol
- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Uniqueness
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol is unique due to its specific structure, which combines a pyrimidine ring with a piperidine ring and a propanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and development .
Properties
IUPAC Name |
3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-2-12-10-15-14(16-11-12)17-7-5-13(6-8-17)4-3-9-18/h10-11,13,18H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFPQVPACXVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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